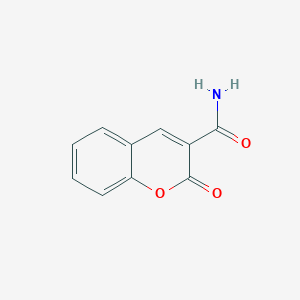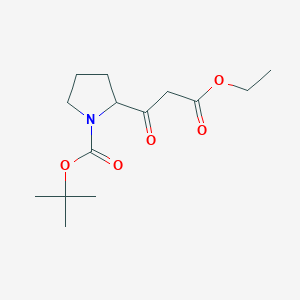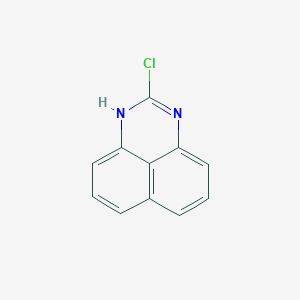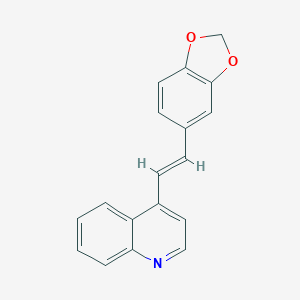
2-氧代-2H-色烯-3-羧酰胺
描述
2-oxo-2H-chromene-3-carboxamide is a chemical compound belonging to the class of benzopyran derivatives. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its unique structure makes it a valuable subject of study in various scientific fields.
科学研究应用
2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits significant biological activities, making it a subject of study for drug development.
Medicine: Its anti-inflammatory, antioxidant, and anticancer properties are being explored for therapeutic applications.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
- Inhibition of PL activity can lead to reduced fat absorption, making it a potential target for obesity treatment .
- By binding to PL, the compound prevents the hydrolysis of triglycerides into fatty acids and glycerol, thus reducing fat absorption .
- Downstream effects include reduced caloric intake from dietary fats, potentially aiding in weight management .
- Impact on Bioavailability : The compound’s bioavailability depends on its solubility, stability, and interactions with transporters and metabolic enzymes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Result of Action
Action Environment
生化分析
Biochemical Properties
2-oxo-2H-chromene-3-carboxamide has been shown to interact with various enzymes and proteins. For instance, it has been found to inhibit pancreatic lipase (PL), an enzyme that plays a crucial role in fat digestion . The compound interacts with key active site amino acids of the enzyme, such as Phe 77, Arg 256, His 263, etc . These interactions contribute to its inhibitory activity .
Cellular Effects
The effects of 2-oxo-2H-chromene-3-carboxamide on cells are primarily related to its inhibitory action on enzymes like pancreatic lipase . By inhibiting this enzyme, the compound can potentially influence various cellular processes, including lipid metabolism
Molecular Mechanism
The molecular mechanism of 2-oxo-2H-chromene-3-carboxamide involves binding interactions with biomolecules and changes in gene expression . For example, it binds to the active site of pancreatic lipase, leading to the inhibition of the enzyme
Temporal Effects in Laboratory Settings
Studies have shown that the compound exhibits stable interactions with pancreatic lipase under dynamic conditions
Metabolic Pathways
Given its inhibitory action on pancreatic lipase, it may influence lipid metabolism
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-chromene-3-carboxamide typically involves the reaction of salicylaldehyde with alkyl cyanoacetates . This reaction forms a stable bicyclic compound, which can undergo further reactions to yield the desired product. The reaction conditions often include the use of ammonia or ammonium acetate as catalysts .
Industrial Production Methods
Industrial production of 2-oxo-2H-chromene-3-carboxamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation can lead to the formation of more complex benzopyran derivatives, while substitution reactions can introduce various functional groups into the molecule .
相似化合物的比较
2-oxo-2H-chromene-3-carboxamide can be compared with other benzopyran derivatives, such as:
N-substituted-2-oxo-(2H)1-benzopyran-3-carboxamide derivatives: These compounds exhibit similar biological activities but differ in their specific substituents and resulting properties.
2-Oxo-3-phenyl-2H-1-benzopyran-7-carboxamide: This compound has similar applications but differs in its molecular structure and specific biological activities.
The uniqueness of 2-oxo-2H-chromene-3-carboxamide lies in its specific combination of biological activities and its potential for further functionalization, making it a versatile compound for various scientific applications.
属性
IUPAC Name |
2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQOBGDXGQSRID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171595 | |
| Record name | 2H-1-Benzopyran-3-carboxamide, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1846-78-2 | |
| Record name | 2-Oxo-2H-1-benzopyran-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1846-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-3-carboxamide, 2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-3-carboxamide, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of 2-oxo-2H-chromene-3-carboxamide?
A1: The molecular formula is C9H7NO3, and the molecular weight is 177.16 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize 2-oxo-2H-chromene-3-carboxamide and its derivatives?
A2: Researchers often employ FT-IR, 1H-NMR, and 13C-NMR spectroscopy to elucidate the structure of 2-oxo-2H-chromene-3-carboxamide derivatives [, , , ]. Additionally, mass spectrometry is frequently used to confirm the molecular weight and analyze fragmentation patterns [, ].
Q3: What is a simple and eco-friendly approach for synthesizing 2-oxo-2H-chromene-3-carboxamides?
A3: A highly efficient method involves the Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides using aqueous sodium carbonate or hydrogen carbonate at room temperature [, ]. This approach offers excellent yields and high atom economy.
Q4: Can sonochemistry be used to synthesize 2-oxo-2H-chromene-3-carboxamide derivatives?
A4: Yes, sonochemistry has been successfully employed for the eco-friendly and highly efficient multigram synthesis of N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide, a valuable intermediate in organic synthesis [, ].
Q5: How do zinc enolates react with 2-oxo-2H-chromene-3-carboxamides?
A5: Zinc enolates, derived from various reagents like 1-aryl-2,2-dibromoalkanones or dialkyl 2,2-dibromomalonates, can react with 2-oxochromene-3-carboxamides to yield cyclopropane derivatives. These reactions have been explored with both N-substituted 2-oxochromene-3-carboxamides and their 6-bromo counterparts [, , , , , , ].
Q6: Can 2-oxo-2H-chromene-3-carboxamide be used to create heterocyclic systems?
A6: Yes. Reacting 2-oxo-2H-chromene-3-carboxamide with carbon disulfide produces 1-mercaptopyrrolo[3,4-c]chromene-3,4-dione. This compound acts as a building block for various azole systems through cyclocondensation reactions, expanding the potential applications of this coumarin derivative [].
Q7: What are the potential applications of 2-oxo-2H-chromene-3-carboxamide derivatives in medicinal chemistry?
A7: Research indicates promising activities for this class of compounds, including:
- Antimicrobial Agents: Several synthesized derivatives demonstrated potent antimicrobial activity against various bacterial and fungal strains [].
- Anti-Helicobacter pylori Agents: Research suggests potential for selective activity against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer [].
- Aromatase Inhibitors: Certain derivatives, particularly amide coumarins, have shown promising aromatase inhibitory activity in vitro, comparable to the first-generation inhibitor aminoglutethimide []. This activity makes them potential candidates for treating hormone-dependent diseases like breast cancer.
- Cholinesterase Inhibitors: Coumarin-3-carboxamide-N-morpholine hybrids have demonstrated potent acetylcholinesterase (AChE) inhibitory activity, suggesting their potential as anti-Alzheimer's agents [].
- Anti-inflammatory Agents: Studies have explored the anti-inflammatory activity of 2-oxo-2H-chromene-3-carboxamide derivatives, particularly those substituted with thiazolidinones, using models like hind paw edema in rodents [, ].
Q8: How does the structure of 2-oxo-2H-chromene-3-carboxamide derivatives impact their aromatase inhibitory activity?
A8: Substitutions on the amide group significantly influence the aromatase inhibitory activity. Researchers propose that the substituent structure affects the compound's orientation within the aromatase enzyme's active site, leading to variations in inhibitory potency [].
Q9: Has 2-oxo-2H-chromene-3-carboxamide been investigated for its potential in treating multidrug-resistant cancer?
A9: Yes, a study explored the cytotoxicity of 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide in multidrug-resistant cancer cells. The research indicated that the compound induced cell death through the activation of the PERK/eIF2α/ATF4 pathway [].
Q10: How do coumarin derivatives interact with cucurbit[7]uril (CB7)?
A10: Studies using 7-(diethylamino)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-2-oxo-2H-chromene-3-carboxamide (1) revealed a bathochromic shift in the absorption spectrum and significant fluorescence enhancement upon CB7 complexation. This interaction suggests the formation of inclusion complexes where the coumarin derivative resides within the CB7 cavity [].
Q11: Can 2-oxo-2H-chromene-3-carboxamide derivatives be used for metal ion detection?
A11: Yes, certain derivatives show potential as fluorescent chemosensors. For instance, 7-diethylamino-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide exhibits selective fluorescence quenching in the presence of copper ions (Cu2+), even at very low concentrations, highlighting its potential for sensitive Cu2+ detection [].
Q12: Can 2-oxo-2H-chromene-3-carboxamide derivatives be used in materials for environmental remediation?
A12: Yes, researchers have successfully loaded chitosan nanoparticles with N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide. This nanocomposite material demonstrated promising results for the simultaneous removal of anionic dyes (like Direct Red 31) and cationic trace metals (like Pb2+) from contaminated water [].
Q13: Can 2-oxo-2H-chromene-3-carboxamide act as a ligand in metal complexes?
A13: Yes, it can act as a bidentate ligand through its two oxygen atoms (O,O). Studies have reported the synthesis and characterization of nickel(II) complexes with 4-hydroxy-2-oxo-2H-chromene-3-carboxamide. These complexes, characterized using elemental analysis, IR spectroscopy, and ESI-mass spectrometry, exhibited a 1:2 (metal:ligand) stoichiometry [].
Q14: Have computational methods been used to study 2-oxo-2H-chromene-3-carboxamide derivatives?
A14: Yes, computational chemistry techniques like molecular modeling and docking studies have provided valuable insights into the binding interactions and structure-activity relationships of these compounds. For instance, docking studies of coumarin-3-carboxamide-N-morpholine hybrids with cholinesterase enzymes helped elucidate their binding modes and inhibitory potential [].
Q15: How do structural modifications of 2-oxo-2H-chromene-3-carboxamide derivatives affect their properties?
A15: Modifications to the core structure, such as introducing substituents on the aromatic ring or modifying the carboxamide moiety, can significantly alter the compound's electronic properties, lipophilicity, and steric hindrance, ultimately influencing its biological activity, metal-binding affinity, and other physicochemical properties [, , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![9-((7-Hydroxy-3,7-dimethylocta-2,5-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B182698.png)

![2-[(E)-2-pyridin-3-ylethenyl]quinoline](/img/structure/B182701.png)


![4-Methylbenzo[h]quinoline](/img/structure/B182708.png)
![(2S)-2-[[(2S)-1-[(2S)-6-Amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]pentanediamide](/img/structure/B182709.png)


